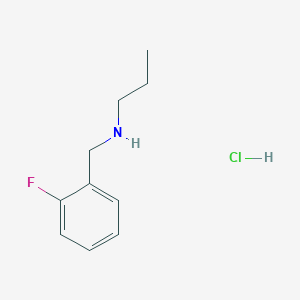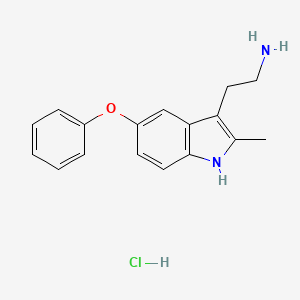
2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride
Descripción general
Descripción
2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, and medicine .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target proteins likeFtsZ , a key functional protein in bacterial cell division , and IL-1R1 , a receptor involved in inflammatory responses .
Mode of Action
For instance, DPIE, a related compound, has been shown to enhance the binding of IL-1β to IL-1R1 .
Biochemical Pathways
Related compounds have been found to influence theIL-1β–IL-1R1 system , which plays a crucial role in inflammatory responses .
Pharmacokinetics
The enhancing activity of related compounds in certain biological systems has been observed to increase in a dose-dependent manner .
Result of Action
Related compounds have shown promising results in in vitro antimicrobial activity tests and in enhancing cytokine production in certain cell types .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the IR spectra of related compounds have been recorded using specific conditions , suggesting that the environment could play a role in their characterization and possibly their action.
Métodos De Preparación
The synthesis of 2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . The reaction conditions typically involve refluxing the reactants in acetic acid and hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the indole ring .
Aplicaciones Científicas De Investigación
2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Comparación Con Compuestos Similares
2-(2-Methyl-5-phenoxy-1H-indol-3-YL)ethanamine hydrochloride can be compared with other indole derivatives, such as:
- 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
- 2-(5-Methoxy-2-Methyl-1H-indol-3-yl)ethanamine
- 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine
These compounds share similar indole structures but differ in their substituents, leading to variations in their chemical and biological properties.
Propiedades
IUPAC Name |
2-(2-methyl-5-phenoxy-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-12-15(9-10-18)16-11-14(7-8-17(16)19-12)20-13-5-3-2-4-6-13;/h2-8,11,19H,9-10,18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDCUPPILQFYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC3=CC=CC=C3)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B3078042.png)
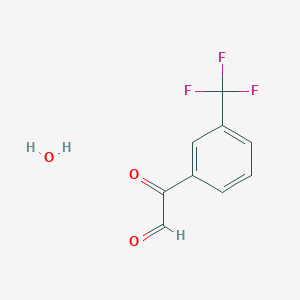
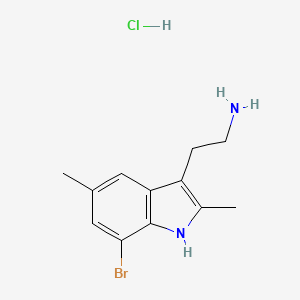
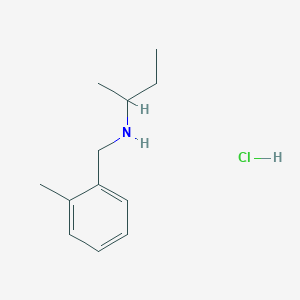
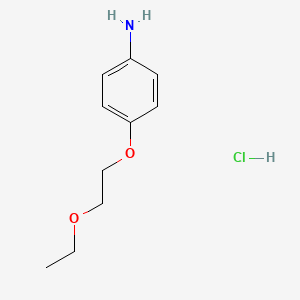
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)
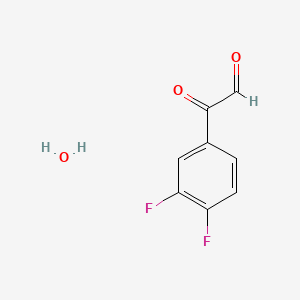
![[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride](/img/structure/B3078109.png)
![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078110.png)
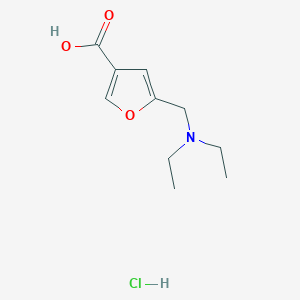
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)
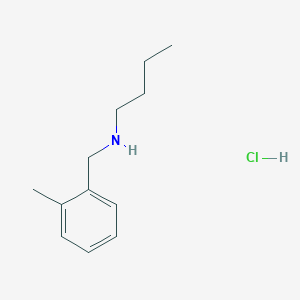
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B3078143.png)
